1-methyl-3H-1lambda6,2-benzothiazole-1,3-dione
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Overview
Description
Preparation Methods
The synthesis of 1-methyl-3H-1lambda6,2-benzothiazole-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor in the presence of an oxidizing agent . Industrial production methods may vary, but they generally involve similar principles of controlled chemical reactions to ensure high yield and purity.
Chemical Reactions Analysis
1-methyl-3H-1lambda6,2-benzothiazole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-3H-1lambda6,2-benzothiazole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-3H-1lambda6,2-benzothiazole-1,3-dione involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-methyl-3H-1lambda6,2-benzothiazole-1,3-dione can be compared with other similar compounds such as:
1,2-benzisothiazol-3-one: Similar structure but lacks the methyl group.
3H-1lambda4-benzo[d]isothiazol-3-one: Another related compound with slight structural differences. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-methyl-1-oxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-12(11)7-5-3-2-4-6(7)8(10)9-12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSVPCMQQNVWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS1(=NC(=O)C2=CC=CC=C21)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.